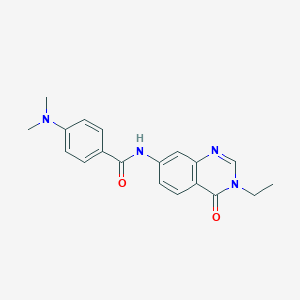
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate, also known as EFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCP is a piperidine derivative that exhibits interesting biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit interesting biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to reduce the level of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO).
Advantages and Limitations for Lab Experiments
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate exhibits several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate also exhibits good stability and solubility in various solvents. However, one of the limitations is that it exhibits low bioavailability and poor pharmacokinetic properties. This makes it challenging to use Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate in in vivo studies and clinical trials.
Future Directions
There are several future directions for the research on Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate. One of the directions is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to optimize its pharmacokinetic properties by synthesizing analogs and derivatives that exhibit improved bioavailability and metabolic stability. Furthermore, the mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate needs to be further elucidated to understand its full potential in the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate involves the condensation of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the esterification of the resulting product with ethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been reported to possess anticancer properties and is being investigated as a potential chemotherapeutic agent. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been used as a precursor for the synthesis of other piperidine derivatives that exhibit interesting biological activities.
properties
Product Name |
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
GZBGPLYWYCOXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

